3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Crystal Engineering Solid-State Chemistry Halogen Bonding

This specific CAS 259099-78-0 chalcone is defined by its 3,5-difluoro (ring A) and 3-nitro (ring B) substitution pattern, delivering a unique electronic profile and predicted C–F⋯F–C halogen bonding networks critical for solid-form screening and crystallography. As the meta-nitro representative in systematic SAR panels, its LogP ~4.12 ensures cellular permeability for COX-2 inhibition and anti-proliferative assays. The 3-nitro handle enables versatile downstream elaboration to amines, amides, and sulfonamides while the fluorinated ring resists metabolic oxidation. For medicinal chemistry campaigns requiring retained fluorination and diverse functional group installation, generic chalcones cannot replicate this scaffold's electronic, biological, and supramolecular properties. Choose this compound for reproducible SAR deconvolution and targeted library synthesis.

Molecular Formula C15H9F2NO3
Molecular Weight 289.23 g/mol
CAS No. 259099-78-0
Cat. No. B3041044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
CAS259099-78-0
Molecular FormulaC15H9F2NO3
Molecular Weight289.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CC(=CC(=C2)F)F
InChIInChI=1S/C15H9F2NO3/c16-12-6-10(7-13(17)9-12)4-5-15(19)11-2-1-3-14(8-11)18(20)21/h1-9H/b5-4+
InChIKeyDFZDZKYUXKTEKK-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one (CAS 259099-78-0): A Dual-Functionalized Chalcone Scaffold for Targeted Procurement


3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one (CAS 259099-78-0) is a synthetic chalcone characterized by a 3,5-difluoro-substituted phenyl ring on the α,β-unsaturated ketone's β-position and a 3-nitro-substituted phenyl ring on the carbonyl side . This specific substitution pattern distinguishes it from the broader chalcone class (C15H12O, MW 208.26) by incorporating both electron-withdrawing fluorine atoms and a nitro group, which collectively modulate its electronic structure, lipophilicity (calculated LogP ~4.12), and hydrogen-bonding capacity [1]. The compound is commercially cataloged under MDL MFCD00275538 and is listed in PubChem (SID 5709492) as a research-grade synthetic intermediate and potential bioactive scaffold .

Why Generic Chalcone Substitution Fails for 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one (CAS 259099-78-0)


Generic chalcone substitution is not viable for applications requiring this specific CAS 259099-78-0 scaffold because the 3,5-difluoro and 3-nitro substitution pattern creates a unique electronic environment that cannot be replicated by arbitrary mono-substituted or differently positioned analogs. Evidence from regioisomeric fluorinated/nitro chalcones demonstrates that both fluorine position (2,6- vs. 3,5-difluoro) and nitro position (2-, 3-, vs. 4-nitro) significantly alter crystal packing, intermolecular interaction profiles, and biological target engagement [1]. A structurally analogous compound, (E)-3-(2,6-difluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one (F2), exhibits C–F⋯F–C halogen bonding and distinct space group crystallization compared to its non-fluorinated counterpart (F3), confirming that even positional isomerism within the difluorophenyl ring changes solid-state properties and, by extension, formulation behavior and receptor binding [2]. Furthermore, a systematic review of nitro-substituted chalcones concluded that the nitro group position critically governs anti-inflammatory and vasorelaxant activities, making positional analogs non-interchangeable for structure-activity relationship (SAR)-driven research [3].

Quantitative Differentiation Evidence for 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one (CAS 259099-78-0)


3,5-Difluoro Substitution Confers Distinct Crystal Packing and Intermolecular Interaction Profile vs. 2,6-Difluoro and Non-Fluorinated Analogs

The 3,5-difluorophenyl motif in CAS 259099-78-0 is expected to exhibit C–F⋯F–C intermolecular interactions fundamentally different from the 2,6-difluoro regioisomer (F2). In a direct head-to-head crystallographic comparison between (E)-3-(2,6-difluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one (F2) and its non-fluorinated analog (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (F3), F2 uniquely displayed C–F⋯F–C halogen bonding and crystallized in a different monoclinic space group than F3, which lacked fluorine-mediated interactions [1]. This confirms that fluorination pattern directly dictates crystal lattice architecture, which affects solubility, melting point, and formulation consistency. The 3,5-difluoro arrangement of CAS 259099-78-0, with fluorines meta to each other, is predicted to produce yet another distinct supramolecular synthon pattern compared to the ortho-fluorinated 2,6-analog [1].

Crystal Engineering Solid-State Chemistry Halogen Bonding

3-Nitro Position on Ring B Modulates Biological Activity Differently than 2-Nitro or 4-Nitro Chalcone Analogs

A systematic structure-activity relationship study of nitro-substituted chalcones demonstrated that the position of the nitro group (ortho, meta, or para on ring B) significantly alters both anti-inflammatory and vasorelaxant activities [1]. The 3-nitro (meta) substitution present in CAS 259099-78-0 positions the electron-withdrawing nitro group at a distinct geometric and electronic orientation relative to the α,β-unsaturated carbonyl core compared to 2-nitro or 4-nitro analogs. This orientation affects the compound's dipole moment, hydrogen-bond acceptor capacity at the nitro oxygens, and steric accessibility to biological targets [1]. While the target compound was not individually tested in this study, the class-level finding that nitro positional isomerism produces non-overlapping biological activity profiles establishes that 3-nitro chalcones cannot be substituted with 4-nitro or 2-nitro analogs without altering pharmacological outcomes [1].

Anti-inflammatory Vasorelaxant Structure-Activity Relationship

Predicted Lipophilicity (LogP ~4.12) Balances Membrane Permeability vs. Aqueous Solubility for Cellular Assays

The calculated LogP of 4.12 for CAS 259099-78-0 places it in a moderate lipophilicity range that balances membrane permeability with aqueous solubility [1]. This value is higher than the parent unsubstituted chalcone (calculated LogP ~3.0) due to the combined effect of two fluorine atoms and the nitro group, yet remains within the Lipinski Rule of 5 threshold (LogP ≤5) [1]. The compound's topological polar surface area (TPSA) of 62.89 Ų further supports favorable membrane permeability (typically TPSA <140 Ų for oral bioavailability) while providing sufficient polarity for hydrogen-bonding interactions with biological targets [1]. In comparison, mono-fluorinated or mono-nitro chalcones exhibit different LogP/TPSA balances, which can alter cellular uptake, protein binding, and assay reproducibility [2].

ADMET Drug-likeness Physicochemical Profiling

COX-2 Inhibitory Classification Suggests Anti-Inflammatory Application Niche Distinct from Non-Fluorinated Chalcones

CAS 259099-78-0 is computationally classified as a cyclooxygenase-2 (COX-2) inhibitor in the DrugMapper database, which uses pharmacophore mapping to predict target engagement [1]. Fluorinated chalcones as a class have demonstrated enhanced COX-2 inhibitory potency compared to their non-fluorinated counterparts. In a study of fluorinated 2′-hydroxychalcones, difluoro derivatives showed superior activity against human pancreatic BxPC-3 cancer cells (which overexpress COX-2) and triple-negative breast cancer BT-20 cells, with the metabolic stability conferred by C–F bonds cited as a contributing factor to enhanced cellular efficacy [2]. While specific IC50 values for CAS 259099-78-0 against COX-2 are not publicly reported, the combination of difluoro substitution and the nitro group—both electron-withdrawing motifs—is predicted to enhance binding affinity to the COX-2 active site compared to mono-substituted or unsubstituted chalcones [3].

COX-2 Inhibition Anti-inflammatory Drug Repurposing

Optimal Application Scenarios for 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one (CAS 259099-78-0)


Structure-Activity Relationship (SAR) Studies on Nitro-Chalcone Positional Isomers for Anti-Inflammatory Target Validation

CAS 259099-78-0 serves as the critical 3-nitro (meta-nitro) representative in a systematic SAR panel comparing ortho-, meta-, and para-nitro chalcone analogs. Because nitro group position has been shown to significantly modulate anti-inflammatory and vasorelaxant activities [1], inclusion of this specific compound allows researchers to deconvolute the electronic and steric contributions of the nitro group on biological activity. The 3,5-difluoro substitution provides additional metabolic stability and electronic modulation, enabling a cleaner SAR readout compared to mono-substituted analogs [2].

Crystal Engineering and Solid-State Interaction Studies Leveraging C–F⋯F–C Halogen Bonding

The 3,5-difluorophenyl motif in CAS 259099-78-0 is predicted to form distinct C–F⋯F–C halogen bonding networks in the solid state, analogous to those observed in the 2,6-difluoro regioisomer (F2) [1]. This makes the compound suitable for systematic crystallographic studies comparing how fluorine substitution pattern (3,5- vs. 2,6- vs. 4-substituted) affects supramolecular assembly, crystal packing density, and thermal stability—parameters directly relevant to material science and solid-form screening in pharmaceutical development [1].

COX-2-Targeted Anti-Inflammatory or Oncology Screening Cascades Requiring Fluorinated Chalcone Chemotypes

Given its computational classification as a COX-2 inhibitor [1] and the established enhanced anti-proliferative activity of difluorinated chalcones against COX-2-overexpressing cancer cell lines (BxPC-3, BT-20) [2], CAS 259099-78-0 is positioned as a screening candidate for COX-2-mediated inflammatory disease and cancer models. Its LogP of 4.12 supports adequate cell permeability for cellular assays, while the electron-withdrawing nitro and fluoro substituents may enhance binding to the COX-2 active site compared to non-fluorinated screening controls [3].

Synthetic Intermediate for Further Derivatization via Nitro Group Reduction or Electrophilic Substitution

The 3-nitro group on ring B of CAS 259099-78-0 provides a versatile handle for further chemical elaboration: catalytic hydrogenation yields the corresponding 3-amino derivative, which can be acylated, sulfonylated, or diazotized for coupling reactions [1]. The 3,5-difluoro ring A is resistant to metabolic oxidation due to C–F bond strength, making the scaffold suitable for generating focused libraries of chalcone derivatives with retained fluorination but varied ring B functionality [2]. This positions the compound as a strategic intermediate for medicinal chemistry campaigns requiring both fluorine-mediated pharmacokinetic advantages and diverse functional group installation.

Quote Request

Request a Quote for 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.